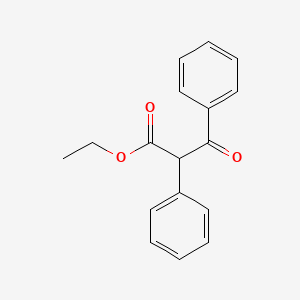

Ethyl 3-oxo-2,3-diphenyl-propanoate

Description

Contextual Significance within β-Keto Ester Chemistry

β-Keto esters are a pivotal class of compounds in organic synthesis, valued for their dual electrophilic and nucleophilic character. researchgate.netrsc.org This reactivity allows them to serve as key building blocks for a wide array of more complex molecules, including pharmaceuticals and natural products. rsc.orgacs.org The general structure of a β-keto ester features a ketone and an ester functional group separated by a methylene (B1212753) group, which is acidic and readily enolizes.

The introduction of phenyl groups, as seen in ethyl 3-oxo-2,3-diphenylpropanoate, significantly influences the electronic and steric properties of the standard β-keto ester scaffold. The phenyl group at the C2 position enhances the acidity of the α-proton, facilitating enolate formation. The phenyl group at the C3 position provides steric bulk and can participate in various catalytic and non-catalytic reactions.

The versatility of β-keto esters is demonstrated by their use in a variety of condensation reactions, such as the Claisen and Dieckmann condensations, which are fundamental for carbon-carbon bond formation. researchgate.net Furthermore, they are precursors for the synthesis of heterocyclic compounds like pyrazolones, which have applications in dyes, liquid crystals, and polymers. nih.gov The development of palladium-catalyzed reactions of allyl β-keto carboxylates has further expanded the synthetic utility of this class of compounds. nih.gov

Historical Development of Research on Related Diphenyl-Substituted Propanoates and Analogues

The historical context of ethyl 3-oxo-2,3-diphenylpropanoate is rooted in the broader exploration of β-keto esters and related dicarbonyl compounds. A significant early contribution to this field was the Stobbe condensation, first reported by Hans Stobbe in 1893. unacademy.comslideshare.netresearchgate.net This reaction involves the condensation of ketones or aldehydes with succinic acid esters in the presence of a strong base to form alkylidene succinic acids or their isomers. unacademy.comwikipedia.orgunacademy.com An illustrative example is the reaction of benzophenone (B1666685) with diethyl succinate. wikipedia.org The mechanism proceeds through a lactone intermediate. wikipedia.org

While not a direct synthesis of ethyl 3-oxo-2,3-diphenylpropanoate, the Stobbe condensation provided a foundational method for creating highly substituted carbon skeletons, including those with diphenyl motifs. Research into the synthesis of various phenyl-substituted propanoates and related structures has continued, with methods being developed for the creation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, for instance. mdpi.com The synthesis of polyheteroarylenes with phenyl substituents has also been a subject of investigation, highlighting the utility of these structures in polymer chemistry. researchgate.net

Current Research Landscape and Emerging Trends for Ethyl 3-oxo-2,3-diphenyl-propanoate

Current research involving ethyl 3-oxo-2,3-diphenylpropanoate and its analogues focuses on leveraging its unique structure for the synthesis of complex molecules and exploring its potential in various applications.

One of the key areas of interest is its use as a precursor for heterocyclic compounds. For example, derivatives of β-keto esters are used to synthesize nitrogen-containing heterocycles such as pyrazoles, triazoles, and pyrimidinones (B12756618). eurjchem.com The synthesis of quinazolinone derivatives, which are important in medicinal chemistry, can also start from related β-keto ester structures. nih.gov

The development of new synthetic methodologies remains a vibrant area of research. This includes the use of organocatalysis for the asymmetric synthesis of chiral β-keto esters, which are valuable in medicinal chemistry and natural product synthesis. acs.org Additionally, there is a growing emphasis on environmentally friendly synthetic methods, such as the use of water as a solvent for reactions involving related β-keto esters.

The table below summarizes some of the recent research trends and applications involving β-keto esters, which provides context for the potential research directions for ethyl 3-oxo-2,3-diphenylpropanoate.

| Research Area | Description | Key Findings |

| Heterocyclic Synthesis | Use of β-keto esters as precursors for nitrogen-containing heterocycles. | Efficient synthesis of pyrazoles, triazoles, and pyrimidinones has been demonstrated. eurjchem.com |

| Asymmetric Catalysis | Development of organocatalytic methods for the synthesis of chiral β-keto esters. | Organocatalysis has significantly expanded the available methods for creating chiral β-ketoester skeletons. acs.org |

| Green Chemistry | Exploration of environmentally benign reaction conditions. | Recent advances include reactions in aqueous media, demonstrating a move towards sustainable chemistry. |

| Medicinal Chemistry | Synthesis of biologically active molecules. | β-Keto esters are key intermediates in the synthesis of complex medicinal compounds. rsc.org |

Scope and Objectives of Research on this Specific Compound

The primary objective of research on ethyl 3-oxo-2,3-diphenylpropanoate is to fully exploit its synthetic potential as a versatile building block in organic synthesis. This encompasses several key areas:

Development of Novel Synthetic Methodologies: A major goal is to devise new and efficient synthetic routes to access a wider range of derivatives. This includes exploring novel catalytic systems, such as those based on transition metals or organocatalysts, to achieve high levels of stereoselectivity and regioselectivity. The development of palladium-catalyzed reactions of related allyl β-keto carboxylates serves as a precedent for this line of inquiry. nih.gov

Synthesis of Complex Molecular Architectures: The compound's structure makes it an ideal starting material for the synthesis of complex molecules, including polycyclic and heterocyclic systems. Research aims to utilize this precursor to construct novel molecular scaffolds that may exhibit interesting biological or material properties.

Exploration of Applications in Materials Science and Medicinal Chemistry: A significant objective is to investigate the potential applications of ethyl 3-oxo-2,3-diphenylpropanoate and its derivatives. In materials science, the focus is on creating novel polymers and functional materials. researchgate.net In medicinal chemistry, the goal is to synthesize new compounds with potential therapeutic applications, building on the established role of β-keto esters as key intermediates in the synthesis of pharmaceuticals. researchgate.net

The following table outlines the main research objectives for ethyl 3-oxo-2,3-diphenylpropanoate.

| Objective | Description | Potential Impact |

| Methodology Development | To create new, efficient, and selective synthetic methods. | Expansion of the synthetic chemist's toolkit and access to novel compounds. |

| Complex Molecule Synthesis | To use the compound as a key building block for intricate molecular structures. | Discovery of new molecules with unique properties. |

| Applications Research | To investigate its use in materials science and medicinal chemistry. | Development of new materials and potential therapeutic agents. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

58929-02-5 |

|---|---|

Molecular Formula |

C17H16O3 |

Molecular Weight |

268.31 g/mol |

IUPAC Name |

ethyl 3-oxo-2,3-diphenylpropanoate |

InChI |

InChI=1S/C17H16O3/c1-2-20-17(19)15(13-9-5-3-6-10-13)16(18)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |

InChI Key |

GMBJPUOXLMBZOU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Oxo 2,3 Diphenyl Propanoate

Chemo- and Regioselective Synthesis Strategies

The construction of the ethyl 3-oxo-2,3-diphenylpropanoate framework necessitates precise control over bond formation to ensure the correct placement of the oxo group and the two phenyl substituents.

Ester Condensation Reactions and their Variants (e.g., Claisen-Type)

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis that yields β-keto esters. libretexts.orgallen.in This base-catalyzed reaction involves the condensation of two ester molecules. allen.in For the synthesis of ethyl 3-oxo-2,3-diphenylpropanoate, a "crossed" Claisen condensation would be necessary, where two different esters react. libretexts.org In a typical crossed Claisen reaction, one of the esters should not have α-hydrogens to prevent self-condensation and the formation of a complex mixture of products. organic-chemistry.org

A plausible route to ethyl 3-oxo-2,3-diphenylpropanoate via a Claisen-type reaction would involve the reaction of ethyl phenylacetate (B1230308) with a suitable benzoylating agent. The α-carbon of ethyl phenylacetate, bearing an acidic proton, can be deprotonated by a strong, non-nucleophilic base, such as sodium ethoxide or sodium hydride, to form a nucleophilic enolate. allen.in This enolate then attacks the electrophilic carbonyl carbon of the benzoylating agent. Subsequent loss of a leaving group from the tetrahedral intermediate forms the desired β-keto ester. libretexts.org

Table 1: Potential Reactants for Crossed Claisen Condensation

| Ester Enolate Precursor | Benzoylating Agent | Base |

| Ethyl phenylacetate | Ethyl benzoate (B1203000) | Sodium ethoxide |

| Ethyl phenylacetate | Benzoyl chloride | Non-nucleophilic base (e.g., hindered amine) |

This table presents a conceptual approach. The actual reaction conditions may require optimization.

The success of this strategy hinges on the chemoselectivity of the reaction, favoring the attack of the phenylacetate enolate on the benzoylating agent over self-condensation. The choice of base and reaction conditions is critical to maximize the yield of the desired product.

Carbonylative Routes and Related Coupling Approaches

Carbonylative coupling reactions offer an alternative pathway to β-keto esters. These methods involve the introduction of a carbonyl group (CO) into an organic molecule. While specific examples for the direct synthesis of ethyl 3-oxo-2,3-diphenylpropanoate are not prevalent in the provided search results, general principles of carbonylative chemistry can be applied.

One conceptual approach could involve the palladium-catalyzed carbonylative coupling of a phenyl-containing substrate. For instance, a reaction could potentially be designed involving an aryl halide (e.g., bromobenzene), an organometallic reagent derived from ethyl phenylacetate, and carbon monoxide in the presence of a palladium catalyst. Such reactions, known as carbonylative cross-coupling reactions, are powerful tools for constructing carbonyl-containing compounds.

α-Functionalization and β-Ketone Formation Pathways

The synthesis of ethyl 3-oxo-2,3-diphenylpropanoate can also be approached by first establishing the α-phenyl group and then introducing the benzoyl group at the β-position. This involves the α-functionalization of a suitable precursor followed by a reaction to form the β-ketone.

A potential strategy begins with the α-arylation of a β-keto ester precursor. For example, ethyl acetoacetate (B1235776) could be deprotonated at the α-carbon, and the resulting enolate could be reacted with a phenylating agent, such as a phenylboronic acid derivative under palladium catalysis (Suzuki coupling) or a phenyl halide. However, this approach would lead to ethyl 2-phenyl-3-oxobutanoate, not the desired product.

A more direct route involves the α-acylation of ethyl phenylacetate. The enolate of ethyl phenylacetate can be reacted with a benzoylating agent like benzoyl chloride. This reaction, which is essentially a variation of the Claisen condensation, directly installs the benzoyl group at the α-position of the phenylacetic ester, yielding ethyl 3-oxo-2,3-diphenylpropanoate. The choice of base is crucial to prevent side reactions.

Another approach involves the oxidation of a corresponding β-hydroxy ester. If ethyl 3-hydroxy-2,3-diphenylpropanoate were available, its oxidation using common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol could yield the target β-keto ester.

Strategies for Phenyl Group Incorporation and Modification

The two phenyl groups in ethyl 3-oxo-2,3-diphenylpropanoate can be introduced at different stages of the synthesis. One phenyl group is present in the ethyl phenylacetate starting material in many of the discussed strategies. The second phenyl group is typically introduced via a benzoylating agent.

Strategies for incorporating the first phenyl group often start with phenylacetic acid, which can be esterified to ethyl phenylacetate. Phenylacetic acid itself can be synthesized through various methods, including the hydrolysis of benzyl (B1604629) cyanide.

The incorporation of the second phenyl group is a key step. In Claisen-type condensations, this is achieved through a benzoylating agent like ethyl benzoate or benzoyl chloride. In other potential routes, a phenyl group could be introduced via cross-coupling reactions. For instance, a precursor with a suitable leaving group at the appropriate position could be coupled with a phenyl-containing organometallic reagent.

Catalytic Systems in the Synthesis of Ethyl 3-oxo-2,3-diphenyl-propanoate

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of ethyl 3-oxo-2,3-diphenylpropanoate can benefit from various catalytic systems, particularly for the crucial carbon-carbon bond-forming steps.

Homogeneous Catalysis for Carbon-Carbon Bond Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. rsc.org Palladium-based catalysts are particularly versatile for C-C bond formation.

In the context of synthesizing ethyl 3-oxo-2,3-diphenylpropanoate, a palladium-catalyzed α-arylation of a β-keto ester enolate with a phenyl halide could be a key step. However, as previously mentioned, this would lead to a different product. A more relevant application would be in the synthesis of one of the precursors. For example, the synthesis of ethyl phenylacetate could potentially be achieved through the palladium-catalyzed carbonylation of benzyl alcohol in the presence of ethanol.

Furthermore, homogeneous catalysts can be employed in coupling reactions. For instance, a Suzuki or Stille coupling could be envisioned to form one of the C-phenyl bonds in a precursor molecule.

Table 2: Examples of Homogeneous Catalytic Systems in Related Syntheses

| Reaction Type | Catalyst | Reactants | Product Type |

| Suzuki Coupling | Palladium complex with phosphine (B1218219) ligands | Aryl halide, Arylboronic acid | Biaryl |

| Carbonylation | Palladium complex | Aryl halide, Carbon monoxide, Alcohol | Aryl ester |

This table provides general examples of homogeneous catalysis relevant to the synthesis of the precursors of the target molecule.

The development of new and more efficient homogeneous catalysts continues to be an active area of research, with potential applications in the synthesis of complex molecules like ethyl 3-oxo-2,3-diphenylpropanoate.

Heterogeneous Catalysis and Supported Catalysts

The application of heterogeneous catalysts offers significant advantages in the synthesis of complex esters, including simplified product purification, catalyst recycling, and enhanced stability. While direct research on Ethyl 3-oxo-2,3-diphenylpropanoate is limited, studies on analogous multi-component reactions provide valuable insights.

One notable example is the synthesis of ethyl 2-cyano-3-(1H-indol-3-yl)-3-phenylpropanoate derivatives using copper oxide (CuO) nanoparticles as a heterogeneous catalyst. sgu.edu.in These nanoparticles, prepared via the sol-gel method, present a large surface area and act as highly efficient catalysts for the Knoevenagel condensation reaction. sgu.edu.in The use of the CuO nanocatalyst not only accelerates the reaction but also facilitates easy recovery and reuse, aligning with the principles of green chemistry. sgu.edu.in

The efficiency of the catalyst is dependent on its loading. A systematic study on the model reaction showed a clear correlation between the amount of CuO nanocatalyst and the product yield, with an optimal loading identified for maximizing efficiency without unnecessary excess. sgu.edu.in

Table 1: Effect of CuO Nanocatalyst Loading on Product Yield

| Catalyst Amount (mg) | Product Yield (%) |

|---|---|

| 15 | 60 |

| 20 | 80 |

| 25 | 80 |

This table illustrates the optimization of catalyst loading for the synthesis of propanoate derivatives, where 20 mg of CuO nanoparticles was found to be the optimal amount. sgu.edu.in

Asymmetric Synthesis Methodologies for Chiral Derivatives

Asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the production of single-enantiomer compounds, which is crucial when one enantiomer possesses desired therapeutic activity while the other may be inactive or harmful. nih.gov The synthesis of chiral derivatives related to Ethyl 3-oxo-2,3-diphenylpropanoate can be approached through various stereoselective strategies. nih.gov

One relevant approach involves the Michael addition reaction, which can create new stereocenters. For instance, the reaction of 1,5-diarylpent-2-en-4-yn-1-ones with 3-oxo-3-phenylpropanenitrile in the presence of a base leads to the formation of polyfunctional δ-diketones. nih.gov In this process, the initial attack of the nucleophile on the carbon-carbon double bond can occur from either face of the molecule, leading to the formation of diastereomeric products. nih.gov This demonstrates a method for controlling stereochemistry, even if it results in a mixture of diastereomers that may require subsequent separation. nih.gov

General strategies in asymmetric synthesis often employ a chiral catalyst, a chiral auxiliary, or a chiral reagent to influence the stereochemical outcome of a reaction, converting an achiral starting material into a single, desired chiral product. nih.gov

Biocatalytic Approaches for Stereoselective Transformations

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for producing enantiopure compounds. magtech.com.cn The use of enzymes or whole-cell systems offers exceptional stereoselectivity under mild reaction conditions. magtech.com.cn

For the stereoselective transformation of β-keto esters similar to Ethyl 3-oxo-2,3-diphenylpropanoate, enzymatic reductions are particularly effective. A study on the bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate (KEES), a compound with a 3-oxoacyl structure, highlights this potential. nih.gov A short-chain dehydrogenase/reductase, identified as ChKRED12 from Chryseobacterium sp., was found to catalyze the NADPH-dependent reduction of the ketone to the corresponding (S)-alcohol with excellent stereoselectivity. nih.gov

The reductase activity of ChKRED12 was confirmed across various substrates containing the 3-oxoacyl moiety, consistently yielding products with very high enantiomeric excess (>99% ee). nih.gov By integrating a cofactor recycling system using glucose dehydrogenase, the process was scaled up effectively. This system achieved complete conversion of a high concentration of the starting material (100 g/L) within 12 hours, producing the enantiopure alcohol, which serves as a key chiral intermediate for pharmaceuticals. nih.gov This demonstrates the remarkable potential of biocatalysis for efficient and highly selective industrial-scale synthesis. nih.gov

Table 2: Bioreduction of 3-Oxoacyl Substrates Catalyzed by ChKRED12

| Substrate | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Ethyl 3-oxo-3-(2-thienyl) propanoate | >99 | >99 |

| Other 3-oxoacyl substrates | High | >99 (in most cases) |

This table summarizes the high conversion and excellent stereoselectivity achieved by the ChKRED12 enzyme in the reduction of various β-keto esters. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

Understanding the underlying mechanisms of synthetic reactions is crucial for optimizing reaction conditions and predicting outcomes. Investigations into reaction intermediates, transition states, and kinetics provide a detailed picture of the reaction pathway.

Elucidation of Reaction Intermediates and Transition States

The identification of transient species like reaction intermediates and the characterization of transition states are fundamental to mechanistic elucidation. In reactions involving compounds structurally related to Ethyl 3-oxo-2,3-diphenylpropanoate, several types of intermediates have been proposed and studied.

In the Michael addition of 3-oxo-3-phenylpropanenitrile to enynones, the proposed mechanism proceeds through the formation of diastereomeric anion intermediates. nih.gov These anions, labeled A1 and A2, are formed by the regioselective attack of the propanenitrile anion on the double bond of the enynone, and their subsequent protonation leads to the final diastereomeric products. nih.gov

Computational chemistry offers powerful tools for exploring these transient structures. A quantum chemical study of the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate successfully identified six possible zwitterionic intermediates along the reaction pathway. mdpi.com The formation of these intermediates was dictated by the specific nature of local nucleophile/electrophile interactions. mdpi.com This computational approach also allowed for the modeling of the corresponding transition states (e.g., TSA, TSB), revealing that the C5-C6 bond-forming distance decreases to approximately 2.0–2.1 Å in the transition state structure. mdpi.com

Kinetic Studies and Determination of Rate-Limiting Steps

While kinetic studies are vital for a complete mechanistic understanding, detailed investigations into the reaction rates and the determination of rate-limiting steps for the synthesis of Ethyl 3-oxo-2,3-diphenylpropanoate and its closely related analogs are not extensively documented in the surveyed literature. Such studies would typically involve monitoring the reaction progress under varying concentrations of reactants and catalysts to derive a rate law, which would, in turn, provide critical insights into the composition of the transition state of the slowest step in the reaction sequence.

Computational Modeling and Prediction of Synthetic Pathways

Computational modeling has become an indispensable tool for predicting and understanding complex organic reactions. By using quantum chemical calculations, researchers can map out potential energy surfaces, compare the feasibility of different reaction pathways, and analyze the electronic structure of intermediates and transition states.

A compelling example is the computational investigation into the reaction of 2-methoxyfuran with a nitroprop-2-enoate derivative, performed using the wb97xd/6-311+G(d,p) level of theory. mdpi.com This study explored two alternative mechanisms that had been proposed based on experimental observations: one involving a Diels-Alder cycloaddition and the other proceeding through a zwitterionic intermediate. mdpi.com The calculations conclusively ruled out the pathway involving the Diels-Alder adduct. Instead, the results strongly supported a mechanism initiated by the formation of a zwitterionic adduct, fundamentally altering the understanding of how the observed products are formed. mdpi.com Such computational work not only explains experimental results but also provides predictive power for designing new synthetic routes. mdpi.com

Reactivity and Transformation Chemistry of Ethyl 3 Oxo 2,3 Diphenyl Propanoate

Enolization and Tautomeric Equilibria in Solution

The presence of a β-dicarbonyl moiety in Ethyl 3-oxo-2,3-diphenylpropanoate allows it to exist in a tautomeric equilibrium between its keto and enol forms. This equilibrium is a dynamic process, significantly influenced by the surrounding chemical environment and the molecule's intrinsic structural properties.

Influence of Solvent Polarity and Proton-Donating/Accepting Capabilities

The position of the keto-enol equilibrium is highly sensitive to the solvent employed. In nonpolar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. This six-membered ring-like structure provides a degree of thermodynamic stability.

Conversely, polar aprotic solvents can also stabilize the enol form by solvating the enolate-like structure. Polar protic solvents, however, can shift the equilibrium towards the keto form. These solvents can form hydrogen bonds with both the keto and enol tautomers, but the strong solvation of the carbonyl group of the keto form can make it the more stable tautomer in some cases. The ability of the solvent to act as a hydrogen bond donor or acceptor plays a crucial role in determining which tautomer predominates.

Table 1: Influence of Solvent on Keto-Enol Tautomerism

| Solvent Type | Predominant Tautomer | Rationale |

|---|---|---|

| Nonpolar (e.g., Hexane, Benzene) | Enol | Stabilization through intramolecular hydrogen bonding. |

| Polar Aprotic (e.g., DMSO, DMF) | Enol | Solvation and stabilization of the enolate-like structure. |

| Polar Protic (e.g., Ethanol, Water) | Keto | Strong solvation of the keto form via hydrogen bonding. |

Steric and Electronic Effects of Phenyl Substituents on Tautomerism

The two phenyl groups at the α and β positions of the keto ester exert significant steric and electronic effects that modulate the tautomeric equilibrium. Sterically, the bulky phenyl groups can influence the planarity of the enol form, potentially affecting the stability of the conjugated system. This steric hindrance can, in some instances, disfavor the enol tautomer.

Electronically, the phenyl groups can participate in conjugation with the enol system. This extended π-system provides additional stabilization to the enol form. The electronic nature of substituents on these phenyl rings could further fine-tune the equilibrium. Electron-donating groups would be expected to enhance the stability of the enol form by increasing the electron density in the conjugated system, while electron-withdrawing groups might have the opposite effect.

Carbonyl Group Reactivity

The carbonyl group in Ethyl 3-oxo-2,3-diphenylpropanoate is a key site for a variety of chemical transformations, including nucleophilic additions and intramolecular condensation reactions.

Nucleophilic Addition Reactions (e.g., Hydride Reductions, Organometallic Additions)

The ketone carbonyl group is susceptible to attack by nucleophiles. Hydride reducing agents, such as sodium borohydride (B1222165) and lithium aluminum hydride, can reduce the ketone to the corresponding secondary alcohol, yielding Ethyl 3-hydroxy-2,3-diphenylpropanoate. The stereochemical outcome of such reductions can be influenced by the steric bulk of the phenyl substituents and the reaction conditions.

Organometallic reagents, including Grignard reagents and organolithium compounds, readily add to the carbonyl carbon. This reaction provides a versatile method for the formation of new carbon-carbon bonds, leading to tertiary alcohols. The choice of the organometallic reagent allows for the introduction of a wide range of alkyl, aryl, or vinyl groups at the C-3 position.

Formation of Cyclic Derivatives via Intramolecular Condensations

The bifunctional nature of Ethyl 3-oxo-2,3-diphenylpropanoate allows it to undergo intramolecular condensation reactions to form various cyclic derivatives. For example, under appropriate conditions, it can be envisioned to participate in reactions that lead to the formation of heterocyclic systems. The presence of the ester and ketone functionalities, along with the reactive α-carbon, provides multiple sites for cyclization, depending on the reaction partners and catalysts employed.

α-Carbon Reactivity: Alkylation, Acylation, and Condensation Reactions

The α-carbon of Ethyl 3-oxo-2,3-diphenylpropanoate is acidic due to its position between two electron-withdrawing groups (the ketone and the ester). This acidity allows for the facile generation of an enolate under basic conditions, which can then act as a nucleophile in a variety of reactions.

Alkylation of the α-carbon can be achieved by treating the compound with a base followed by an alkyl halide. This reaction introduces a new alkyl group at the α-position, further functionalizing the molecule. The choice of base and reaction conditions is critical to avoid side reactions such as O-alkylation or self-condensation.

Similarly, acylation at the α-carbon can be performed by reacting the enolate with an acylating agent, such as an acid chloride or anhydride. This leads to the formation of a more complex β-dicarbonyl compound.

Condensation reactions, such as the Knoevenagel or aldol-type condensations, are also possible at the α-carbon. Reaction of the enolate with an aldehyde or ketone would result in the formation of a new carbon-carbon bond and a more elaborate molecular architecture. The steric hindrance from the two phenyl groups can influence the feasibility and outcome of these condensation reactions.

Table 2: Summary of α-Carbon Reactivity

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Alkylation | Base, Alkyl Halide | α-Alkyl-β-keto ester |

| Acylation | Base, Acyl Halide/Anhydride | α-Acyl-β-keto ester |

| Condensation | Base, Aldehyde/Ketone | Aldol or Knoevenagel adduct |

Electrophilic Substitution and Functionalization at the α-Position

Michael Additions and Conjugate Addition Strategies

As a β-dicarbonyl compound, ethyl 3-oxo-2,3-diphenylpropanoate is a potential Michael donor. libretexts.orglibretexts.orgwikipedia.org The Michael reaction involves the 1,4-addition of a nucleophile, such as the enolate of a β-keto ester, to an α,β-unsaturated carbonyl compound. libretexts.orgbyjus.com This reaction is a valuable method for forming carbon-carbon bonds. While the general principles are well-understood, and studies on similar compounds like 3-oxo-3-phenylpropanenitrile have been conducted, specific examples and data tables for the Michael addition of ethyl 3-oxo-2,3-diphenylpropanoate with various Michael acceptors are not documented in the accessible literature. nih.govsemanticscholar.orgresearchgate.net

Role as a Nucleophilic Synthon in C-C Bond Formation

The enolate of ethyl 3-oxo-2,3-diphenylpropanoate can be considered a nucleophilic synthon for the formation of new carbon-carbon bonds. Beyond alkylation and Michael additions, it could theoretically participate in a variety of other reactions with suitable electrophiles. However, detailed research findings that would elaborate on the specific scope and utility of ethyl 3-oxo-2,3-diphenylpropanoate as a nucleophilic synthon are not available.

Ester Group Transformations

Chemoselective Hydrolysis and Alcoholysis

The ester group of β-keto esters can be hydrolyzed to the corresponding β-keto acid, typically under acidic or basic conditions, which can be followed by decarboxylation. aklectures.com Alcoholysis would involve the reaction with an alcohol to cleave the ester. Specific studies on the chemoselective hydrolysis or alcoholysis of ethyl 3-oxo-2,3-diphenylpropanoate, which would provide insights into reaction conditions and selectivity, are not found in the reviewed literature.

Transesterification Reactions and their Scope

Transesterification is a process where the ethyl group of the ester could be exchanged with another alkyl group by reacting with a different alcohol in the presence of a catalyst. This is a common transformation for esters. Despite the general nature of this reaction, specific research detailing the scope and conditions for the transesterification of ethyl 3-oxo-2,3-diphenylpropanoate is not available.

Phenyl Group Functionalization and Modifications

Functionalization of the phenyl groups in ethyl 3-oxo-2,3-diphenylpropanoate would likely involve electrophilic aromatic substitution reactions. The conditions for such reactions would depend on the directing effects of the substituents on the phenyl rings. There is currently no information in the scientific literature regarding specific studies on the functionalization or modification of the phenyl groups of this compound.

Aromatic Electrophilic Substitution Reactions

The two phenyl rings in Ethyl 3-oxo-2,3-diphenyl-propanoate present sites for electrophilic aromatic substitution (EAS) reactions. The feasibility and regioselectivity of such reactions are governed by the electronic effects of the substituents attached to the rings. In this molecule, one phenyl group is attached to the carbon atom alpha to the ester and keto groups (the C2 position), while the other is part of a benzoyl group (at the C3 position).

The phenyl group at the C2 position is attached to a carbon bearing both an ethoxycarbonyl group and a benzoyl group. Both of these are electron-withdrawing groups. The phenyl group itself, attached to this quaternary center, would be expected to be deactivated towards electrophilic attack compared to benzene.

The phenyl ring of the benzoyl group is directly attached to a carbonyl carbon. The carbonyl group is a well-known deactivating group and a meta-director in electrophilic aromatic substitution. This is due to its ability to withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ortho and para positions electron-deficient. Consequently, electrophilic attack is directed to the meta position, which is less deactivated.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For the phenyl ring of the benzoyl group in this compound, these reactions would be expected to yield meta-substituted products. For instance, nitration with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the meta position of this ring. Similarly, halogenation with a Lewis acid catalyst would result in meta-halogenation.

The reactivity of the C2-phenyl group is more complex to predict without experimental data. While it is attached to an electron-withdrawing framework, the absence of a direct resonance-deactivating connection to a carbonyl group, as seen in the benzoyl ring, might render it slightly more reactive than the benzoyl-phenyl ring, though still significantly deactivated compared to benzene. The directing effect of the complex substituent at C2 is not immediately obvious without computational or experimental studies.

A summary of the expected outcomes for the electrophilic aromatic substitution on the benzoyl-phenyl ring is presented in the table below.

| Reaction | Reagents | Expected Major Product (on Benzoyl Ring) |

| Nitration | HNO₃, H₂SO₄ | Ethyl 3-(3-nitrophenyl)-3-oxo-2-phenyl-propanoate |

| Bromination | Br₂, FeBr₃ | Ethyl 3-(3-bromophenyl)-3-oxo-2-phenyl-propanoate |

| Sulfonation | Fuming H₂SO₄ | Ethyl 3-oxo-2-phenyl-3-(3-sulfophenyl)-propanoate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Likely unreactive due to strong deactivation |

Cross-Coupling Reactions for Extended π-Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules and extended π-systems. To utilize this compound in such reactions, it would first need to be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate, on one or both of the phenyl rings. This initial functionalization would likely be achieved through electrophilic halogenation, as discussed in the previous section.

Assuming the synthesis of a halogenated derivative of this compound, a variety of cross-coupling reactions could be envisioned to extend the π-system. These include the Suzuki, Heck, and Sonogashira reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. A bromo- or iodo-substituted this compound could react with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base to form a biaryl or a styrenyl derivative, respectively. This would effectively extend the conjugation of the system.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. A halogenated this compound could be coupled with various alkenes, such as styrenes or acrylates, to introduce a vinylene linkage into the structure, thereby extending the π-conjugation.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Coupling a halogenated derivative of the title compound with a terminal alkyne would introduce an alkynyl moiety, leading to a linearly extended π-system.

The table below summarizes the potential cross-coupling reactions for a hypothetical bromo-substituted derivative of this compound.

| Reaction | Coupling Partner | Catalyst/Base System (Typical) | Resulting Structure |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |

| Heck Reaction | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Vinylene-linked derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl derivative |

It is important to note that the efficiency and outcome of these reactions would be highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, as well as the position of the halide on the phenyl ring. The presence of the keto and ester functionalities within the molecule would also need to be considered, as they could potentially interfere with or influence the course of the reaction.

Spectroscopic and Computational Approaches for Structural and Electronic Elucidation

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are indispensable for confirming the molecular structure and understanding the connectivity of atoms within Ethyl 3-oxo-2,3-diphenylpropanoate.

For Ethyl 3-oxo-2,3-diphenylpropanoate, ¹H NMR spectroscopy would be expected to reveal distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), along with complex multiplets in the aromatic region corresponding to the two phenyl rings. The single proton at the C2 position would likely appear as a singlet.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. Key expected signals would include those for the carbonyl carbons (C1-ester and C3-ketone), the sp³-hybridized C2 carbon, the carbons of the ethyl group, and the various carbons of the two distinct phenyl rings. nih.gov The presence of keto-enol tautomerism, a common feature in β-keto esters, could also be investigated using NMR, as distinct sets of signals would appear for each tautomer in solution. rsc.org

Table 1: Representative ¹H NMR Data for a Related Compound: Ethyl 3-phenylpropionate Data extracted from publicly available spectra for illustrative purposes.

| Assignment | Chemical Shift (ppm) |

| Phenyl Protons | 7.18 - 7.28 |

| -OCH₂- (quartet) | 4.12 |

| -CH₂- (phenyl-adjacent) | 2.96 |

| -CH₂- (ester-adjacent) | 2.60 |

| -CH₃ (triplet) | 1.21 |

Source: PubChem CID 16237. nih.gov

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. For Ethyl 3-oxo-2,3-diphenylpropanoate, FTIR spectroscopy would be particularly useful for identifying the two carbonyl groups. The ester C=O stretch typically appears in the range of 1750-1735 cm⁻¹, while the ketone C=O stretch is expected around 1725-1705 cm⁻¹. The presence of conjugation and the phenyl groups would influence these exact positions. Other characteristic bands would include C-H stretches for the aromatic and aliphatic portions and C-O stretches for the ester group.

Raman spectroscopy provides complementary information. While C=O stretches are also visible in Raman spectra, aromatic ring vibrations often produce strong and characteristic signals, which would be prominent for this diphenyl-substituted compound.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. In the analysis of compounds similar to Ethyl 3-oxo-2,3-diphenylpropanoate, such as substituted phenylpropenoates, specific fragmentation pathways have been observed. nih.gov

For Ethyl 3-oxo-2,3-diphenylpropanoate (C₁₇H₁₆O₃, Molecular Weight: 280.31 g/mol ), electron ionization (EI) would likely lead to the formation of a molecular ion [M]⁺. Subsequent fragmentation could involve:

Loss of the ethoxy group (-•OCH₂CH₃): Resulting in an acylium ion.

Loss of the ethyl group (-•CH₂CH₃): Followed by the loss of carbon dioxide.

Cleavage of the C-C bonds in the propanoate chain.

Formation of benzoyl cations (C₆H₅CO⁺): A common fragment for benzoyl-containing compounds, which would appear at m/z 105. chemicalbook.com

Rearrangements involving the phenyl groups: The fragmentation of 1,3-diphenylpropene (B1239356) ions is known to involve complex rearrangements and loss of radicals. rsc.org

Analysis of related structures shows that fragmentation can proceed via intermediates like substituted benzopyrylium ions, indicating that the phenyl groups play an active role in the fragmentation pathways. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for Ethyl 3-oxo-2,3-diphenylpropanoate

| Fragment (m/z) | Identity |

| 280 | Molecular Ion [M]⁺ |

| 235 | [M - •OCH₂CH₃]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry offers a powerful complement to experimental techniques, providing insights into the electronic structure and energetic properties that are not directly observable.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to predict a wide range of properties for Ethyl 3-oxo-2,3-diphenylpropanoate.

Structural Optimization: DFT can calculate the lowest energy conformation (geometry) of the molecule, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Electronic Properties: The method can map the electron density distribution, identifying electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's electronic transitions and reactivity.

Stability and Energetics: DFT can be used to calculate the relative stabilities of different isomers or tautomers (e.g., keto vs. enol forms). rsc.org

Reactivity Prediction: By modeling transition states, DFT can elucidate reaction mechanisms and predict activation energies, complementing experimental studies on chemical reactivity. Research on related halogen-substituted propenoates has utilized DFT to help explain observed fragmentation patterns in mass spectrometry. nih.gov

Conformational Analysis using Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a powerful lens through which to examine the conformational landscape of flexible molecules like Ethyl 3-oxo-2,3-diphenylpropanoate. While specific MD studies on this exact molecule are not extensively documented in publicly available literature, the conformational behavior can be inferred from simulations of structurally related compounds, such as β-keto esters and molecules containing diphenylmethane (B89790) moieties.

In a simulated aqueous environment, the hydrophobic phenyl groups would likely favor conformations that minimize their exposure to water, potentially leading to intramolecular π-stacking interactions between the phenyl rings. The ethyl ester group also contributes to the molecule's flexibility, with rotation possible around the ester bond. The interplay of these factors—steric hindrance, potential intramolecular interactions, and solvation effects—governs the conformational ensemble of the molecule at a given temperature and pressure.

A hypothetical MD simulation of Ethyl 3-oxo-2,3-diphenylpropanoate would likely explore a range of conformations, from extended forms where the phenyl groups are distant from each other to more compact, folded structures. The relative populations of these conformers would be determined by their free energies, which are a function of both enthalpic and entropic contributions.

Table 1: Hypothetical Dihedral Angle Distributions from a Simulated MD Trajectory of Ethyl 3-oxo-2,3-diphenylpropanoate

| Dihedral Angle | Description | Predicted Predominant Range (degrees) | Notes |

| Φ (Cα-Cβ-Cγ-Cδ) | Torsion around the central C2-C3 bond | -60 to +60 and ±180 | The presence of bulky phenyl groups would likely lead to gauche and anti-periplanar conformations being more stable. |

| χ1 (C2-Cβ-Cipso-Cortho) | Rotation of the C2-phenyl group | ±90 | Perpendicular orientation to minimize steric clash with the C3-phenyl and ester groups. |

| χ2 (C3-Cγ-Cipso-Cortho) | Rotation of the C3-phenyl group | ±90 | Similar to the C2-phenyl group, a twisted conformation is expected. |

| ω (O=C-O-C) | Ester group torsion | ~180 (trans) | The trans conformation of the ester is generally favored due to lower steric hindrance. |

This table is illustrative and based on principles of conformational analysis for similar structures. Actual values would require specific computational studies.

Reaction Mechanism Studies through Computational Pathways

The synthesis of Ethyl 3-oxo-2,3-diphenylpropanoate is typically achieved through a crossed Claisen condensation reaction. Computational chemistry provides invaluable insights into the intricate details of this reaction mechanism, allowing for the mapping of the potential energy surface and the identification of transition states and intermediates. byjus.comchemistrysteps.com

The reaction involves the base-catalyzed condensation between an ester with α-hydrogens (in this case, ethyl phenylacetate) and an ester without α-hydrogens (ethyl benzoate). chemistrysteps.comvaia.com The generally accepted mechanism, which can be elucidated through computational methods like Density Functional Theory (DFT), proceeds through the following key steps:

Enolate Formation: A strong base, typically sodium ethoxide, abstracts an acidic α-proton from ethyl phenylacetate (B1230308) to form a resonance-stabilized enolate. Computational studies can model the pKa of this proton and the stability of the resulting enolate. byjus.com

Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl benzoate (B1203000). This step leads to the formation of a tetrahedral intermediate. The energy barrier for this step can be calculated to determine the reaction rate. vaia.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group. This step results in the formation of the final product, Ethyl 3-oxo-2,3-diphenylpropanoate. byjus.com

Deprotonation of the Product: In the presence of a strong base, the newly formed β-keto ester, which has an acidic proton on the α-carbon, is deprotonated. This final, essentially irreversible step helps to drive the equilibrium of the reaction towards the product. youtube.com

Computational studies can provide detailed information on the geometry and energy of each species along the reaction pathway, including the transition states. This allows for a quantitative understanding of the reaction kinetics and thermodynamics.

Table 2: Computationally Derived Parameters for the Crossed Claisen Condensation

| Step | Species | Relative Energy (kcal/mol) (Illustrative) | Key Geometric Parameters (Illustrative) |

| 1 | Reactants (Ethyl phenylacetate + Ethyl benzoate) | 0 | - |

| 2 | Enolate of Ethyl phenylacetate | +15 to +20 | Planar enolate system |

| 3 | Transition State 1 (Nucleophilic Attack) | +25 to +30 | C-C bond forming, ~2.0-2.5 Å |

| 4 | Tetrahedral Intermediate | +5 to +10 | Sp3 hybridized carbonyl carbon |

| 5 | Transition State 2 (Leaving Group Elimination) | +10 to +15 | C-O bond breaking, ~1.8-2.2 Å |

| 6 | Product (Ethyl 3-oxo-2,3-diphenylpropanoate) | -5 to -10 | - |

| 7 | Deprotonated Product | -20 to -25 | Enolate of the β-keto ester |

This table presents hypothetical values based on computational studies of similar Claisen condensations. The actual values would depend on the level of theory and basis set used in the calculations.

By analyzing the computed reaction pathway, chemists can gain a deeper understanding of the factors that influence the reaction's efficiency and selectivity, and potentially design improved synthetic routes.

Role of Ethyl 3 Oxo 2,3 Diphenyl Propanoate As a Precursor and Synthon in Complex Molecule Synthesis

Building Block in Heterocyclic Chemistry

The 1,3-dicarbonyl motif within Ethyl 3-oxo-2,3-diphenylpropanoate is a classic and highly effective starting point for the synthesis of various heterocyclic systems. This is achieved through condensation reactions with binucleophilic reagents, where the two electrophilic carbonyl carbons of the propanoate react to form a new ring system. The presence of the two phenyl groups on the backbone significantly influences the properties of the resulting heterocycles.

Research has demonstrated the successful application of this compound in creating five-membered heterocyclic rings. For instance, the reaction of Ethyl 3-oxo-2,3-diphenylpropanoate with different hydrazine (B178648) derivatives leads to the formation of substituted pyrazolin-5-ones. nih.gov Similarly, its condensation with hydroxylamine (B1172632) hydrochloride yields a diphenylisoxazolin-5-one. nih.gov These reactions showcase the compound's utility as a robust scaffold for generating highly substituted nitrogen-containing heterocycles. The general procedure involves refluxing the propanoate with the appropriate nucleophile, such as a hydrazine or hydroxylamine, in an alcoholic solvent. nih.gov

The table below summarizes key heterocyclic syntheses starting from Ethyl 3-oxo-2,3-diphenylpropanoate.

| Starting Material | Co-reactant | Resulting Heterocycle | Reference |

| Ethyl 3-oxo-2,3-diphenylpropanoate | Hydrazine | Diphenylpyrazolin-5-one | nih.gov |

| Ethyl 3-oxo-2,3-diphenylpropanoate | Hydroxylamine hydrochloride | Diphenylisoxazolin-5-one | nih.gov |

These heterocyclic frameworks are foundational in medicinal chemistry and materials science, and the use of this specific precursor allows for the introduction of two phenyl groups, which can be crucial for tuning biological activity or physical properties.

Precursor for Advanced Organic Materials (e.g., Polymers, Optoelectronic Compounds)

While the structural characteristics of Ethyl 3-oxo-2,3-diphenylpropanoate suggest its potential as a monomer or building block for advanced organic materials, specific examples of its use in the synthesis of polymers or optoelectronic compounds are not prominent in current literature.

Theoretically, the ester functionality could be utilized in polycondensation reactions to incorporate the diphenyl-keto unit into a polyester (B1180765) backbone. Furthermore, the two phenyl groups offer the potential for creating materials with interesting photophysical properties or materials that exhibit significant π-stacking interactions, which are desirable in optoelectronics. However, dedicated research to exploit Ethyl 3-oxo-2,3-diphenylpropanoate for these specific applications has yet to be extensively reported. Its role in this field remains an area of potential future development.

Intermediate in the Synthesis of Specific Carbon Frameworks and Scaffolds

Ethyl 3-oxo-2,3-diphenylpropanoate is a well-established intermediate in the construction of complex acyclic and carbocyclic carbon frameworks. Its synthesis has been achieved through several methods, including the reaction of benzophenone (B1666685) with ethyl diazoacetate in the presence of a Brønsted acid catalyst. wisconsin.edu This highlights its accessibility as a starting material for more elaborate structures.

The compound serves as a valuable synthon for creating new carbon-carbon bonds. wisconsin.edu For example, it can be a precursor to enamines, which are versatile intermediates in their own right. The reaction of Ethyl 3-oxo-2,3-diphenylpropanoate with aniline, catalyzed by zinc perchlorate, yields the corresponding enamine, ethyl (2Z)-2,3-diphenyl-3-(phenylamino)prop-2-enoate. whiterose.ac.uk Enamines are widely used in C-C bond-forming reactions, such as alkylations and conjugate additions, making the parent propanoate a gateway to a wide array of more complex molecular scaffolds.

The reactivity of the active methylene (B1212753) group (the C-2 position) and the ketone functionality allows for a range of transformations that are fundamental to organic synthesis.

| Reaction Type | Reactants | Product/Intermediate | Reference |

| Enamine Formation | Ethyl 3-oxo-2,3-diphenylpropanoate, Aniline | Ethyl (2Z)-2,3-diphenyl-3-(phenylamino)prop-2-enoate | whiterose.ac.uk |

| Phenyl Group Migration | Benzophenone, Ethyl Diazoacetate | Ethyl 3-oxo-2,3-diphenylpropanoate | wisconsin.edu |

The utility of this compound as a "valuable synthon" suggests its importance in multi-step syntheses where precise construction of substituted carbon chains is required. wisconsin.edu

Applications in Organic Catalysis and Ligand Design (excluding biological catalysis, focusing on its role as a component or precursor for catalysts/ligands)

The β-keto ester functionality is a classic bidentate ligand motif, capable of coordinating to a wide variety of metal centers to form stable chelate complexes. In principle, Ethyl 3-oxo-2,3-diphenylpropanoate can act as a ligand, similar to the well-known acetylacetonate (B107027) (acac) ligand. The presence of the two bulky phenyl substituents would be expected to impart specific steric and electronic properties to any resulting metal complex, influencing its geometry, stability, and potential catalytic activity.

However, despite this clear potential, specific, documented instances of Ethyl 3-oxo-2,3-diphenylpropanoate being used as a ligand in a catalytically active metal complex are not widely available in published research. Its application in ligand design remains a theoretical possibility rather than a demonstrated practice. The synthesis of such ligands and the study of their coordination chemistry and catalytic applications could be a fruitful direction for future research.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Pathways for the Compound

The development of environmentally friendly and efficient methods for synthesizing ethyl 3-oxo-2,3-diphenylpropanoate and related β-keto esters is a key area of ongoing research. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions. Modern approaches focus on catalytic and more sustainable alternatives.

One promising direction is the use of electrochemical methods . rsc.org Electrochemical synthesis offers a green alternative by using electrons as the primary reagent, minimizing waste and often allowing for milder reaction conditions. rsc.org For instance, the electrochemical oxidation of deprotonated β-keto esters can generate radical intermediates that can participate in various bond-forming reactions. rsc.org This approach avoids the need for chemical oxidants, contributing to a more sustainable synthetic protocol. rsc.org

Another avenue of exploration is the use of environmentally benign catalysts . Research into the transesterification of β-keto esters has highlighted catalysts like boric acid, which are considered more environmentally friendly. rsc.org While not a direct synthesis of the carbon skeleton, these methods are crucial for modifying the ester group under sustainable conditions. The development of novel catalytic systems that can construct the core structure of ethyl 3-oxo-2,3-diphenylpropanoate from simple precursors with high atom economy remains a significant goal.

The table below summarizes some modern synthetic approaches relevant to β-keto esters, highlighting the trend towards more sustainable methodologies.

| Synthetic Approach | Key Features | Potential Advantages |

| Electrochemical Synthesis | Utilizes electrons as reagents, often in green solvents like water or acetone. rsc.org | Avoids stoichiometric oxidants, milder reaction conditions, reduced waste. rsc.orgacs.org |

| Organocatalysis | Employs small organic molecules as catalysts. | Metal-free, often milder conditions, potential for enantioselective transformations. |

| Transition Metal Catalysis | Utilizes catalysts based on metals like palladium, copper, or iron. acs.orgresearchgate.netnih.gov | High efficiency and selectivity for various bond formations. |

Exploration of New Reactivity Modes and Catalytic Transformations

Ethyl 3-oxo-2,3-diphenylpropanoate and its derivatives are valuable building blocks in organic synthesis due to the presence of multiple reactive sites. Future research will likely uncover new reactivity patterns and catalytic transformations, expanding their synthetic utility.

Palladium-catalyzed reactions of allylic β-keto esters have demonstrated a wide range of transformations, including the formation of α-allyl ketones, α,β-unsaturated ketones, and α-methylene ketones through palladium enolate intermediates. nih.gov These reactions often proceed under neutral conditions, offering a significant advantage for sensitive substrates. nih.gov

Iron-catalyzed hydrogen atom transfer (HAT)-initiated rearrangements present a novel approach for the ring contraction of cyclic β-keto esters, leading to the formation of valuable cyclic and spirocyclic ketones with high stereocontrol. acs.org This strategy introduces an innovative bond disconnection approach for complex molecular architectures. acs.org

Furthermore, zinc carbenoid mediated chain-extension reactions have been shown to convert β-keto esters into β-substituted γ-keto esters. organic-chemistry.org This method allows for the introduction of methyl and aryl substituents at the β-position, a transformation that is challenging using conventional methods. organic-chemistry.org

The following table details some of the emerging catalytic transformations involving β-keto esters:

| Transformation | Catalyst/Reagent | Product Type |

| Decarboxylative Allylation | Palladium complexes | α-Allyl ketones |

| Ring Contraction | Iron catalysts | Cyclic and spirocyclic ketones |

| Chain Extension | Zinc carbenoids | β-Substituted γ-keto esters |

| Oxidative Coupling | Copper(II) salts | Nitrogen heterocycles |

Advanced Computational Studies for Predictive Design and Property Tuning

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like ethyl 3-oxo-2,3-diphenylpropanoate. Future research will increasingly rely on advanced computational studies for the predictive design of new derivatives with tailored properties.

Density Functional Theory (DFT) calculations are being employed to study the reactivity of β-keto esters. nih.gov By analyzing global and local electrophilicity, researchers can predict how these compounds will interact with biological nucleophiles. nih.gov Such studies can also elucidate the preferred tautomeric forms of the molecule, which is crucial for understanding its reactivity. nih.gov For instance, computational analysis has shown that certain β-keto esters exist predominantly in their keto form. nih.gov

These theoretical assessments can guide the synthesis of new compounds with specific electronic properties, enhancing their potential as, for example, enzyme inhibitors or functional materials. nih.gov Molecular docking and dynamics simulations can further predict the binding affinity and mode of interaction of these compounds with biological targets. nih.gov

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Reactivity analysis, tautomerism studies. nih.gov | Electronic properties, preferred reactive sites, stable conformations. nih.gov |

| Molecular Docking | Predicting binding to biological targets. nih.gov | Binding affinity and orientation in active sites. nih.gov |

| Molecular Dynamics (MD) | Simulating molecular motion and interactions over time. nih.gov | Stability of ligand-protein complexes, dynamic behavior. nih.gov |

Integration into Supramolecular Chemistry and Nanomaterials Research

The structural features of ethyl 3-oxo-2,3-diphenylpropanoate, particularly the presence of carbonyl groups capable of hydrogen bonding and metal coordination, make it a promising candidate for applications in supramolecular chemistry and nanomaterials science.

The related compound, ethyl propanoate, has been utilized as a solvent and structure-directing agent in the synthesis of metal-organic frameworks (MOFs) . patsnap.com MOFs are a class of porous crystalline materials with applications in gas storage, catalysis, and sensing. The ability of the ester group to coordinate with metal centers can influence the topology and properties of the resulting framework. patsnap.com It is conceivable that the more complex structure of ethyl 3-oxo-2,3-diphenylpropanoate could lead to the formation of novel MOFs with unique functionalities.

The principles of supramolecular chemistry , which involve non-covalent interactions to form organized assemblies, can be applied to β-keto esters. These molecules can potentially self-assemble into larger architectures through hydrogen bonding or coordination with metal ions. Such self-assembled structures could find applications in areas like drug delivery, sensing, and the development of new "smart" materials.

Future research in this area will likely focus on:

The design and synthesis of new β-keto ester derivatives specifically for supramolecular assembly.

The use of ethyl 3-oxo-2,3-diphenylpropanoate and its analogues as building blocks for the construction of functional nanomaterials, including MOFs and nanoparticles.

The investigation of the self-assembly behavior of these compounds in different environments and in the presence of various guest molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.